Enhanced Vaccine Adjuvant Stability and Immunoprotection with Dihydroxy(stearoyloxy)aluminum
In a direct comparative study of inactivated Newcastle disease virus (NDV) vaccines, the addition of dihydroxy(stearoyloxy)aluminum (aluminum stearate) at 4-5 mg/dose to a paraffin oil adjuvant significantly improved vaccine stability and immunogenicity relative to paraffin oil alone [1]. Vaccines containing the compound exhibited 100% protection upon challenge, whereas the paraffin oil-only adjuvant provided only 93.3% protection for freshly prepared vaccines and 86.66% after one year of storage at 4°C [1]. Stability tests (drop test, centrifugation, real-time) further confirmed superior performance of the aluminum stearate-adjuvanted formulation [1].
| Evidence Dimension | Vaccine protective efficacy |
|---|---|
| Target Compound Data | 100% protection (fresh) [1] |
| Comparator Or Baseline | Paraffin oil alone: 93.3% (fresh), 86.66% (stored 1 year) [1] |
| Quantified Difference | +6.7 percentage points (fresh); +13.3 percentage points (stored) [1] |
| Conditions | Inactivated NDV vaccine; intramuscular injection in chicks [1] |
Why This Matters
For vaccine developers, this data supports the selection of aluminum monostearate as a stabilizer in oil-adjuvanted formulations to enhance shelf-life and protective immunity.
- [1] El-Bagoury GF, et al. A trial to improve stability and immunogenicity of inactivated NDV vaccine with paraffin oil adjuvant using aluminum stearate. Benha Veterinary Medical Journal. 2015;28(1):1-10. View Source
